11R-Hepe

描述

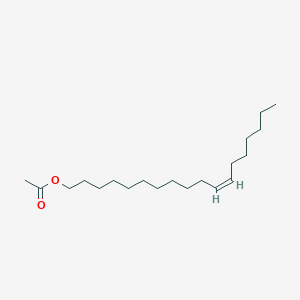

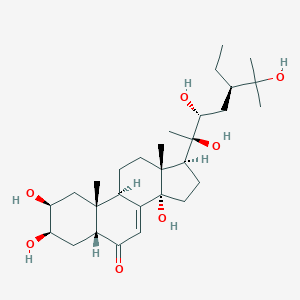

11(R)-HEPE is produced by the oxidation of EPA by 11(R)-LO. This enzymatic activity and the resulting 11(R)-hydroxy acid have been isolated from the sea urchin S. purpuratus.

11R-Hepe belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids. These are eicosanoic acids with an attached hydroxyl group and five CC double bonds. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

11(R)-HEPE is an 11-HEPE that consists of (5Z,8Z,12E,14Z,17Z)-icosapentaenoic acid in which the hydroxy group is located at the 11R-position. It has a role as a human xenobiotic metabolite, an anti-inflammatory agent and an algal metabolite. It is a conjugate acid of an 11(R)-HEPE(1-).

科学研究应用

抗炎剂

11R-Hepe已被鉴定为一种抗炎剂 . 这意味着它可用于治疗以炎症为特征的疾病。 它可能被用于开发治疗关节炎、哮喘或炎症性肠病等疾病的药物。

代谢物研究

作为一种代谢物,this compound在人体代谢过程中发挥着作用 . 它可用于研究以更好地理解这些过程,尤其是在涉及代谢功能障碍的疾病方面。

藻类代谢物

This compound也是一种藻类代谢物 . 这意味着它是藻类代谢反应中产生的。 它可用于与藻类相关的研究,包括藻类生物燃料、藻类生物技术以及藻类在生态系统中的作用研究。

人体异生物代谢物

作为人体异生物代谢物,this compound是由人体中异生物化合物代谢产生的 . 这使得它在与人体暴露于外来化合物(如药物、化学物质和环境污染物)相关的研究中很有用。

大鼠代谢物

This compound也是一种大鼠代谢物 . 这意味着它是大鼠代谢反应中产生的。 它可用于涉及大鼠的研究,包括大鼠生理学、大鼠人类疾病模型以及各种物质对大鼠的影响研究。

化学合成

This compound的化学结构使其在化学合成中很有用 . 它可作为其他化合物的合成起始原料或中间体。

作用机制

Target of Action

11R-Hepe, also known as 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . It belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids .

Mode of Action

It’s known that these types of compounds interact with their targets, such as loxs and cytochrome p-450 oxidases, to produce hydroperoxides and other metabolites . These interactions can induce structural or metabolic changes in the cell .

Biochemical Pathways

This compound is involved in the ‘eicosanoid cascade’, a series of complex, interrelated biosynthetic pathways . These pathways produce a plethora of eicosanoids, each with their own functions, including lipoxins, trioxilins, leukotrienes, hepoxilins, eoxins, and specialized pro-resolving mediators . These enzymes can react to some extent directly with phospholipids in membranes to produce hydroperoxides and further metabolites .

Result of Action

It’s known that the metabolites produced from the interaction of such compounds with their targets can serve in signaling or induce structural or metabolic changes in the cell .

生化分析

Biochemical Properties

11R-Hepe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is considered an eicosanoid, a signaling molecule made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are, similar to the eicosanoids, 20 carbon units in length .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to have anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-DJWFCICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11R-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B12058.png)

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)